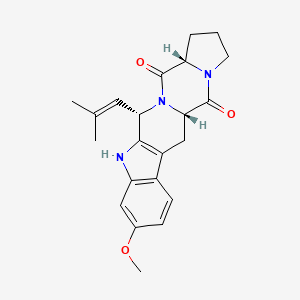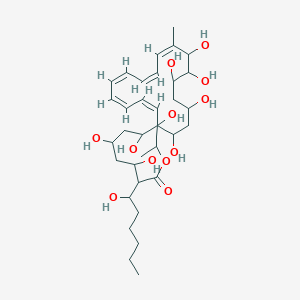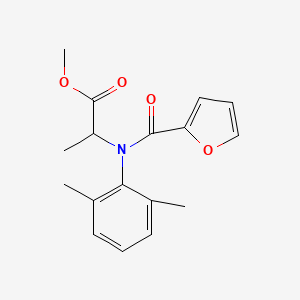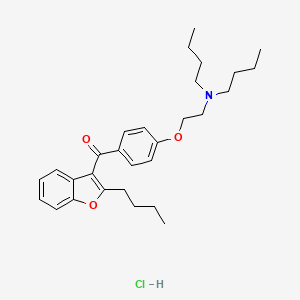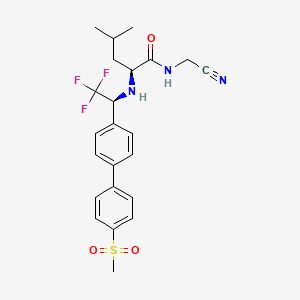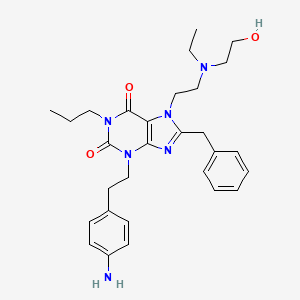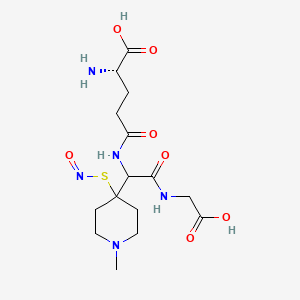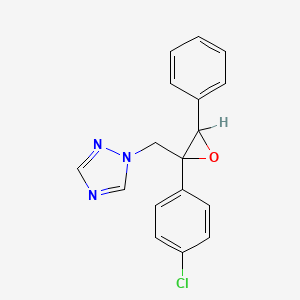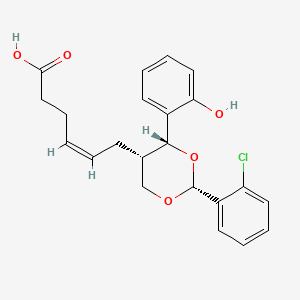
ICI 192605
Descripción general
Descripción
Inhibe la agregación plaquetaria y puede revertir los efectos de los vasoconstrictores como la tromboxano A2 o la prostaglandina D2 . Este compuesto fue desarrollado por AstraZeneca y tiene aplicaciones significativas en la investigación científica, particularmente en el estudio de la agregación plaquetaria y la vasoconstricción .
Aplicaciones Científicas De Investigación
ICI 192605 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza para estudiar los mecanismos del antagonismo del receptor de tromboxano A2 y los efectos sobre la agregación plaquetaria.
Biología: El compuesto se utiliza en estudios biológicos para comprender el papel del tromboxano A2 en varios procesos fisiológicos.
Medicina: this compound se investiga por sus posibles aplicaciones terapéuticas en afecciones que involucran una agregación plaquetaria excesiva y vasoconstricción.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de tromboxano A2.
Mecanismo De Acción
ICI 192605 ejerce sus efectos antagonizando el receptor de tromboxano A2. Este receptor está involucrado en la agregación plaquetaria y la vasoconstricción. Al bloquear este receptor, this compound inhibe la agregación plaquetaria y revierte la vasoconstricción inducida por tromboxano A2 y prostaglandina D2 . Los objetivos moleculares incluyen el receptor de tromboxano A2 y las vías de señalización asociadas.
Análisis Bioquímico
Biochemical Properties
ICI 192605 plays a significant role in biochemical reactions, particularly those involving the thromboxane A2 receptor . It interacts with this receptor, blocking its activity and thereby inhibiting platelet aggregation . The nature of these interactions is antagonistic, with this compound preventing the receptor from exerting its typical effects .
Cellular Effects
In terms of cellular effects, this compound has been shown to reverse vasoconstriction induced by inhibition of NO production by L-NEMA, which leads to an increase in TXA2 release . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the thromboxane A2 receptor, thereby preventing the receptor from interacting with its natural ligands . This can lead to changes in gene expression and cellular function, as the thromboxane A2 receptor is involved in a variety of cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a receptor antagonist, it is likely that its effects would be observed shortly after administration and would persist for as long as the compound remains in the system .
Metabolic Pathways
Given its role as a thromboxane A2 receptor antagonist, it is likely that it is involved in the metabolism of thromboxane A2 and related compounds .
Transport and Distribution
Given its hydrophobic nature, it is likely that it is able to freely diffuse across cell membranes .
Subcellular Localization
Given its role as a receptor antagonist, it is likely that it is found in the vicinity of the cell membrane, where the thromboxane A2 receptor is located .
Métodos De Preparación
La síntesis de ICI 192605 implica varios pasosLas condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
ICI 192605 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente involucrando el grupo clorofenilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
ICI 192605 es único debido a sus potentes efectos antagonistas sobre el receptor de tromboxano A2. Los compuestos similares incluyen:
Ridogrel: Otro antagonista del receptor de tromboxano A2 con aplicaciones similares.
IC 261: Un compuesto con propiedades antagonistas del receptor similares.
IC 87201: Otro antagonista del receptor de tromboxano A2 utilizado en aplicaciones de investigación similares.
Estos compuestos comparten mecanismos de acción similares pero pueden diferir en su potencia, especificidad y propiedades farmacocinéticas.
Propiedades
IUPAC Name |
(Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIENZXNGAHQI-YGPRPMEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026087 | |
| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117621-64-4 | |
| Record name | rel-(4Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117621-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI 192605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117621644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117621-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICI-192605 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ9418XA31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ICI 192605 interact with its target, the thromboxane A2 receptor?
A1: this compound acts as a competitive antagonist at the thromboxane prostanoid (TP) receptor, specifically targeting the TP receptor subtype. [, , , , , , , , , , , , ] It binds to the receptor, preventing the binding of thromboxane A2 (TxA2), a potent vasoconstrictor and platelet aggregator. [, , , , , , , , , , , , ] This competitive inhibition effectively blocks the downstream effects of TxA2, including vasoconstriction, platelet aggregation, and airway hyperreactivity. [, , , , , , , , , , , , ]
Q2: What are the downstream effects of this compound in different biological systems?
A2: By antagonizing TP receptors, this compound demonstrates various effects:
- Vascular Smooth Muscle: Inhibition of TxA2-mediated vasoconstriction, leading to vasodilation and potentially improved blood flow in specific vascular beds. [, , , , , , , , , , , , ]
- Platelets: Reduction of TxA2-induced platelet aggregation, potentially contributing to antithrombotic effects. [, , , , , , , , , , , , ]
- Airways: Attenuation of TxA2-mediated bronchoconstriction and potentially reduced airway hyperresponsiveness. [, , , , , , , , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H23ClO4, and its molecular weight is 386.86 g/mol. [, ]
Q4: Is there any available spectroscopic data on this compound?
A4: While specific spectroscopic data was not detailed within the provided research articles, standard characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would have been employed to confirm the structure and purity of this compound during its synthesis and characterization.
Q5: What is known about the material compatibility and stability of this compound?
A5: The provided research focuses primarily on the pharmacological effects of this compound. While information regarding material compatibility and stability under various conditions is limited within these studies, researchers likely considered these factors during experimental design and drug formulation for in vivo studies.
Q6: How does modifying the structure of this compound influence its activity?
A6: Research on structural analogs of this compound reveals key structural features essential for its activity:
- 1,3-Dioxane ring: This moiety appears crucial for binding to the TP receptor, as evidenced by the activity of similar compounds containing this structure. [, ]
- Side Chain Length: Modifications to the length of the side chain attached to the dioxane ring can affect potency. For example, shortening the chain from a heptenoic acid to a hexenoic acid did not significantly alter TP receptor antagonist potency. []
- Substituents: The presence and position of substituents on the aromatic rings can influence interactions with the TP receptor and, consequently, the compound's potency and selectivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


